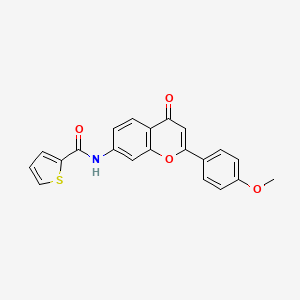![molecular formula C12H16BrN3O2 B2387797 tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate CAS No. 827628-33-1](/img/structure/B2387797.png)
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the InChI code is1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-7-8(6-15)9-4-5-14-10(13)9/h4-5,8H,6-7H2,1-3H3,(H,16,17) . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and storage temperature. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the molecular weight is 314.183. The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Drug Discovery
Compounds with structural similarities to tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate often serve as key intermediates in the synthesis of pharmaceuticals. The intricate design of such molecules can lead to the development of new drugs by providing unique scaffolds that interact with biological targets in specific ways. For example, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been extensively studied. This method offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Impact and Biodegradation
The environmental fate and biodegradation of related compounds, such as methyl tert-butyl ether (MTBE), have been extensively studied due to their widespread use and subsequent environmental contamination. Biodegradation studies offer insights into the microbial pathways that can transform these compounds, potentially leading to more sustainable chemical processes and remediation strategies for contaminated sites. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the microorganisms capable of degrading ETBE and the pathways involved (Thornton et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMOPWLBKTBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

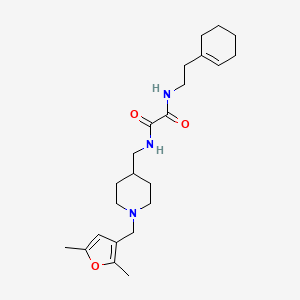
![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)
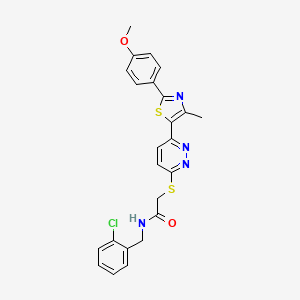
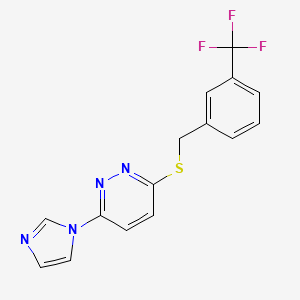
![2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387723.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2387726.png)
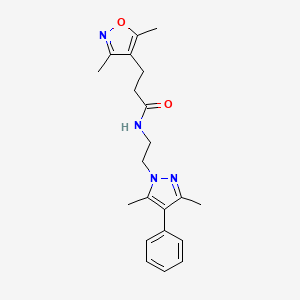
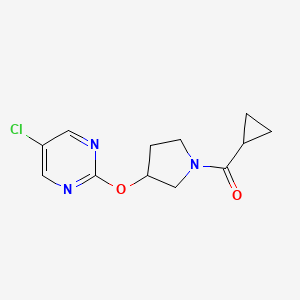
![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)
![5,6-Dihydro-1,4-dioxin-2-yl[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazino]methanone](/img/structure/B2387730.png)
![1-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2387732.png)
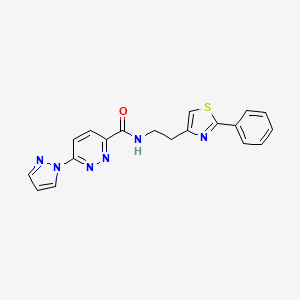
![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)
